D-Penicillamine disulfide
Description
Historical Context of D-Penicillamine Research
The journey of D-penicillamine in medicine began with its discovery as a degradation product of penicillin. nih.gov John Walshe first described its use in the treatment of Wilson's disease in 1956. wikipedia.org He discovered the compound in the urine of patients who had taken penicillin and confirmed its ability to increase urinary copper excretion. wikipedia.org Initially, there was resistance from some experts who believed Wilson's disease was primarily an issue of amino acid metabolism rather than copper homeostasis. wikipedia.org However, later studies validated the copper-centered theory and the effectiveness of D-penicillamine. wikipedia.org It was approved for medical use in the United States in 1970 for Wilson's disease and has also been used for cystinuria and rheumatoid arthritis. nih.govwikipedia.org
Biochemical Relationship between D-Penicillamine and D-Penicillamine Disulfide
The biochemical relationship between D-penicillamine and its disulfide is centered around oxidation and disulfide exchange reactions, which are fundamental to its metabolic fate and therapeutic actions.
Oxidation of D-Penicillamine to this compound
D-penicillamine (P-SH) readily undergoes oxidation to form this compound (PSSP). This transformation is a predominant pathway for its disappearance from plasma. nih.gov The process is significantly influenced by the presence of albumin and trace metals, particularly copper. nih.gov The rate of D-penicillamine oxidation correlates with the concentration of albumin-associated Cu2+, suggesting that this catalysis is a key factor in its in vivo transformation. nih.gov When two molecules of D-penicillamine are oxidized, they form a dimer linked by a disulfide bond, resulting in this compound. sci-hub.se
Disulfide Exchange Reactions Involving D-Penicillamine
D-penicillamine actively participates in thiol-disulfide exchange reactions. nih.govchemicalbook.com These reactions are crucial for many biochemical processes. In the context of cystinuria, D-penicillamine interacts with cystine to form a mixed disulfide, penicillamine-cysteine disulfide, which is more soluble than cystine and easily excreted. nps.org.audrugbank.com This exchange reaction is a key mechanism of its therapeutic effect in preventing the formation of cystine kidney stones. cdnsciencepub.comnih.gov
The reaction between D-penicillamine and other disulfides, such as cystine, occurs in two steps:
PSH + RSSR ⇌ PSSR + RSH
PSH + PSSR ⇌ PSSP + RSH
Studies using proton NMR have characterized the equilibria and kinetics of these reactions with various disulfides, including cystine, cysteamine, and homocysteine. cdnsciencepub.com The reactivity in these exchanges is influenced by steric effects from the methyl groups on penicillamine (B1679230). cdnsciencepub.com Furthermore, D-penicillamine can react with disulfide bonds in proteins, such as serum albumin. nih.gov
Significance of this compound in Research
This compound holds considerable importance in research, primarily due to its role as a major metabolite of D-penicillamine and its relevance in pharmacological and toxicological studies.
Role as a Metabolite of D-Penicillamine
Following oral administration, D-penicillamine is absorbed and appears in the plasma not only in its free form but also as this compound and cysteine-penicillamine disulfide. nih.govfda.gov These disulfide metabolites have longer elimination half-lives compared to the parent drug. nih.gov A significant portion of D-penicillamine in plasma, around 80%, is protein-bound, mainly to albumin. chemicalbook.commdpi.com The disulfide metabolites are primarily excreted through the kidneys. chemicalbook.comdrugbank.com The major urinary metabolites include cysteine-penicillamine disulfide and this compound. researchgate.net
| Metabolite | Elimination Half-Life (β-phase) |
| D-penicillamine | 3.4 - 9.45 hours |
| This compound | 5.62 - 21.7 hours |
| Cysteine-penicillamine disulfide | 5.62 - 21.7 hours |
| Data sourced from pharmacokinetic studies in rheumatoid arthritis patients. nih.gov |
Relevance in Pharmacological and Toxicological Studies
The formation of this compound is integral to the pharmacological and toxicological profile of D-penicillamine. The ability of D-penicillamine to form disulfide bonds is one of its primary biochemical reactions, alongside thiazolidine (B150603) formation and metal chelation. nih.govnih.gov In toxicological contexts, the L-isomer of penicillamine is known to be toxic as it inhibits the action of pyridoxine (B80251) (vitamin B6). wikipedia.org Research has also explored the effects of D-penicillamine in combination with other agents in cancer therapy, where it can generate hydrogen peroxide and enhance the efficacy of radiation and chemotherapy. nih.gov Furthermore, studies have investigated the γ-radiolysis of this compound to understand its degradation and the products formed under irradiation. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312638 | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-45-8 | |
| Record name | D-Penicillamine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Penicillamine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiodi-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |
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| Record name | PENICILLAMINE DISULFIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |
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Synthesis and Derivatization of D Penicillamine Disulfide
Synthetic Pathways of D-Penicillamine Disulfide
The synthesis of this compound can be achieved through direct oxidation of its monomer, D-penicillamine, or can occur as a byproduct in the industrial synthesis of D-penicillamine itself.
Oxidative Dimerization of D-Penicillamine
The most direct route to this compound involves the oxidative dimerization of two D-penicillamine molecules. This process links the two molecules via a disulfide bond (S-S). The oxidation of D-penicillamine can be facilitated by various oxidizing agents. chemicalbook.comsci-hub.se The reaction proceeds through the addition of oxygen atoms to the sulfur center, forming sulfenic and sulfinic acid intermediates before yielding the final sulfonic acid product in the presence of a strong oxidant like acidic bromate. However, when D-penicillamine is in excess compared to the oxidant, the highly reactive sulfenic acid intermediate is not observed. scielo.org.za Instead, it reacts with an unreacted D-penicillamine molecule in a condensation-type reaction to form the stable this compound dimer. researchgate.net This disulfide is the most stable intermediate in the oxidation of D-penicillamine. The disappearance of D-penicillamine in plasma is primarily due to oxidation, a process catalyzed by albumin-associated copper ions. nih.gov
This oxidative dimerization is also a notable source of impurity during the manufacturing of D-penicillamine. chemicalbook.comgoogle.com The presence of oxygen or metal ions can catalyze this disulfide coupling.
Semi-synthetic and Synthetic Routes
This compound frequently emerges as a byproduct during the industrial production of D-penicillamine, which follows two main manufacturing processes: semi-synthetic degradation of penicillins and fully synthetic routes.
The semi-synthetic pathway involves the hydrolysis of penicillin G or V salts. During this process, oxidative side reactions can lead to the formation of this compound. For instance, a patented method using phenylhydrazine (B124118) to facilitate nucleophilic reactions can result in the final product containing 0.5–0.8% of the disulfide as an impurity, particularly when trace oxygen or metal ions are present. google.com
Table 1: Disulfide Byproduct Levels in D-Penicillamine Synthesis
| Step | Temperature (°C) | Solvent | Disulfide Content (%) |
|---|---|---|---|
| Hydrolysis | 20–30 | Water | 0.1–0.3 |
| Decarboxylation | 65–130 | Methanol | 0.4–0.6 |
| Phenylhydrazine Reaction | 65–130 | Ethanol | 0.5–0.8 |
This table is based on data presented in a study on D-penicillamine synthesis byproducts.
The fully synthetic route, known as the Asinger process, involves the reaction of isobutyraldehyde (B47883) with sulfur, ammonia, and hydrogen cyanide to create 3-thiazoline intermediates. chemicalbook.com Subsequent hydrolysis and resolution yield D-penicillamine. Oxidative conditions during the opening of the thiazoline (B8809763) ring or the resolution of the racemate can also generate this compound byproducts. To minimize this, industrial protocols often incorporate reducing agents like ascorbic acid.
Derivatization Strategies for Research Applications
The inherent reactivity of the disulfide bond in this compound and the functional groups of its parent molecule, D-penicillamine, provide a versatile platform for derivatization. These strategies are employed to generate novel molecules for a range of research applications, from fundamental biochemical studies to the development of advanced biomaterials.
Formation of Mixed Disulfides with Cysteine and Other Thiols
D-penicillamine can readily undergo thiol-disulfide exchange reactions to form mixed disulfides with other thiols, most notably cysteine. wikipedia.orgnih.gov This reaction is significant in the context of cystinuria, a genetic disorder where the mixed disulfide of penicillamine (B1679230) and cysteine is more soluble than cystine, aiding in its excretion. wikipedia.org The formation of the cysteine-penicillamine mixed disulfide (CSSP) is a key metabolic outcome of D-penicillamine administration. mssm.edu
The acid-base properties of these mixed disulfides have been characterized using NMR spectroscopy. cdnsciencepub.com In the penicillamine-cysteine mixed disulfide, the ammonium (B1175870) group of the penicillamine moiety is 1.7 times more acidic than that of the cysteine part. cdnsciencepub.com Similarly, in mixed disulfides with glutathione (B108866), the ammonium groups of the penicillamine and cysteine components are significantly more acidic than that of the glutathione portion. cdnsciencepub.com These mixed disulfides can be synthesized through thiol/disulfide exchange with pre-existing disulfides.
Conjugation with Peptides and Proteins for Structural and Functional Studies
The unique properties of the penicillamine disulfide bond are harnessed in peptide and protein chemistry. Incorporating penicillamine residues into peptides can form more reductively stable disulfide bonds compared to those formed by cysteine. nih.gov This increased stability is attributed to the steric hindrance provided by the β,β-dimethyl groups of penicillamine. nih.gov This strategy has been used to synthesize homogeneous disulfide cross-linked polypeptides for applications such as gene delivery, where a tempered reductive release of DNA is desirable. nih.gov
Furthermore, the tendency of penicillamine to form mixed disulfides with cysteine can be exploited as a synthetic tool to control the formation of specific disulfide isomers in peptides containing multiple cysteine residues. nih.gov For example, in analogs of endothelin, a peptide with four cysteine residues, replacing two of them with penicillamine residues directs the oxidation to predominantly form the desired mixed Cys-Pen disulfides. nih.gov D-penicillamine has also been conjugated to polypeptides like poly(α)-L-glutamic acid for the development of dual-drug conjugates for anticancer therapy. nih.gov The disulfide bond serves as a reducible linker for drug release in the intracellular environment. nih.gov In some synthetic methods for preparing peptide dimers, an intramolecular disulfide bridge is first formed between two penicillamine residues through oxidative cyclization. google.com
Synthesis of Carbon Dots of D-Penicillamine for Bio-applications
In the field of nanotechnology, D-penicillamine has been utilized as a precursor for the synthesis of fluorescent carbon dots (CDs). These nanomaterials are of interest for various bio-applications, including their use as biosensors. One method involves the microwave-assisted synthesis of D-penicillamine carbon dots (DPCDs) using D-penicillamine and citric acid as precursors. miami.edu The resulting DPCDs retain the thiol group from D-penicillamine, which is crucial for their functionality. miami.edu The presence of these thiol groups allows the DPCDs to interact with metal ions, and this property has been explored in quenching experiments with the copper-containing enzyme, tyrosinase. miami.edu
Another approach involves a one-pot microwave-assisted method to fabricate nitrogen and sulfur co-doped fluorescent carbon dots (NSCDs) from citric acid and D-penicillamine. nih.gov These NSCDs exhibit a high quantum yield and their fluorescence can be quenched by certain molecules, enabling their use as fluorescent probes for detection. nih.gov D-penicillamine has also been used as a stabilizer and reducing agent in the synthesis of copper nanoclusters, which can be combined with carbon dots to create bifunctional fluorescent nanohybrids for ratiometric detection of metal ions. rsc.org
Molecular Mechanisms and Biological Interactions of D Penicillamine Disulfide
Thiol-Disulfide Exchange Mechanisms
Thiol-disulfide exchange is a key chemical reaction underpinning the biological activity of D-penicillamine and its disulfide form. This process involves the cleavage of a disulfide bond by a thiol, resulting in a new disulfide and a new thiol.
D-penicillamine interacts with cystine, an amino acid that can accumulate and form stones in the kidneys of individuals with the genetic disorder cystinuria. drugbank.comwikipedia.org Through thiol-disulfide exchange, D-penicillamine reacts with the relatively insoluble cystine to form a mixed disulfide of penicillamine (B1679230) and cysteine. drugbank.comcdnsciencepub.comdrugs.com This penicillamine-cysteine disulfide is significantly more soluble than cystine, facilitating its excretion in the urine and thereby preventing the formation of cystine stones. drugbank.compediatriconcall.commedscape.com The reaction can be depicted in two steps: first, D-penicillamine (PSH) reacts with cystine (CSSC) to form the mixed disulfide (PSSC) and cysteine (CSH). Subsequently, another molecule of D-penicillamine can react with the mixed disulfide to produce D-penicillamine disulfide (PSSP) and another molecule of cysteine. cdnsciencepub.comcdnsciencepub.com
Studies have shown that after administration of D-penicillamine to patients with cystinuria, there is a notable decrease in cystine excretion, accompanied by the appearance of cysteine-penicillamine mixed disulfide and penicillamine disulfide in the urine. nih.gov Nuclear magnetic resonance (NMR) studies have been employed to characterize the kinetics and equilibria of these reactions, identifying the reactive species involved. cdnsciencepub.comcdnsciencepub.com Specifically, the reactive form of penicillamine is the species with a protonated amino group and a deprotonated thiol group. cdnsciencepub.comcdnsciencepub.com The steric hindrance provided by the two methyl groups adjacent to the sulfur atom in penicillamine influences the extent of these exchange reactions. cdnsciencepub.comcdnsciencepub.com
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Significance |
| D-penicillamine | Cystine | Penicillamine-cysteine mixed disulfide | Cysteine | Increased solubility and excretion of cystine drugbank.compediatriconcall.commedscape.com |
| D-penicillamine | Penicillamine-cysteine mixed disulfide | This compound | Cysteine | Further metabolism of the mixed disulfide cdnsciencepub.comcdnsciencepub.com |
D-penicillamine and its disulfide can influence protein structure and function by participating in thiol-disulfide exchange reactions with cysteine residues in proteins. nih.gov This can affect protein disulfide homeostasis, the balance between the formation and breakage of disulfide bonds within and between proteins, which is crucial for their proper folding and stability.
Research has explored the use of penicillamine in directing the oxidative folding of peptides. nih.govnih.gov An orthogonal disulfide pairing strategy has been developed that leverages the differential reactivity of cysteine and penicillamine residues. nih.govbakerlab.org Under specific oxidative conditions, the formation of a cysteine-penicillamine (Cys-Pen) heterodisulfide is favored over the formation of Cys-Cys or Pen-Pen homodisulfides. nih.govnih.gov This selectivity allows for the directed folding of multicyclic peptides into specific structural conformations, which is a valuable tool in peptide chemistry and drug development. nih.govbakerlab.org By strategically placing penicillamine residues within a peptide sequence, the folding pathway can be guided away from misfolded intermediates, leading to a higher yield of the correctly folded product. nih.gov
Redox Activity and Reactive Oxygen Species Generation
The redox activity of D-penicillamine and its disulfide is closely linked to its interactions with metal ions, particularly copper, and results in the generation of reactive oxygen species (ROS).
In the presence of copper ions (Cu(II)), D-penicillamine undergoes oxidation to this compound. nih.govresearchgate.net This process involves the reduction of Cu(II) to Cu(I) by D-penicillamine. nih.govresearchgate.net The reoxidation of the resulting copper(I) complex is an oxygen-dependent process that leads to the generation of hydrogen peroxide (H₂O₂). nih.govresearchgate.netnih.gov Studies have confirmed that hydrogen peroxide is produced in a concentration-dependent manner during the copper-catalyzed oxidation of D-penicillamine. nih.govresearchgate.net This reaction can be inhibited by chelating agents such as ethylenediaminetetraacetic acid (EDTA) and bathocuproinedisulfonic acid. nih.govresearchgate.net The generation of H₂O₂ through this mechanism has been shown to have cytotoxic effects on cancer cells in vitro. nih.govresearchgate.netfrontiersin.org
| Reactants | Catalyst | Products | Significance |
| D-penicillamine, Oxygen | Copper (Cu(II)) | This compound, Hydrogen Peroxide (H₂O₂) | Generation of ROS, potential for cytotoxicity nih.govresearchgate.netnih.gov |
The oxidation of thiols like D-penicillamine can proceed through the formation of thiyl radicals (RS•). researchgate.net These highly reactive species can participate in various biological processes. researchgate.netmdpi.com Thiyl radicals can be generated from the reaction of D-penicillamine with hydroxyl radicals (•OH), which can be produced by the Fenton reaction involving copper or iron ions and hydrogen peroxide. psu.edu Once formed, thiyl radicals can recombine to form disulfide bonds. pnas.org The formation of thiyl radicals from D-penicillamine has been studied using techniques like pulse radiolysis. nih.gov These radicals can also react with molecular oxygen to form thiol peroxyl radicals, further contributing to oxidative processes. mdpi.com
D-penicillamine and its disulfide can modulate the activity of antioxidant enzymes. Some studies suggest that D-penicillamine can inhibit the activity of catalase, an enzyme responsible for the decomposition of hydrogen peroxide. This inhibition could lead to an alteration in H₂O₂ homeostasis. Conversely, other research indicates that D-penicillamine treatment can restore copper-induced depletion of total thiol levels and ameliorate the inhibition of catalase activity in some biological systems. nih.gov Furthermore, D-penicillamine has been shown to be a potent in vitro inhibitor of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme. researchgate.net This inhibition could potentially lead to an increase in free radicals and oxidative damage. researchgate.net The complex interplay between D-penicillamine, its disulfide, and antioxidant enzymes highlights its dual role as both a potential antioxidant and a pro-oxidant, depending on the specific biological context and the presence of metal ions. nih.gov
Interactions with Metalloproteins and Metal Ions
This compound, a key metabolite of the chelating agent D-penicillamine, plays a significant role in interacting with metal ions and metalloproteins. Its chemical structure, featuring a disulfide bond, allows it to participate in complex formation and influence metal balance within biological systems.
The pharmacological and toxicological effects of D-penicillamine and its disulfide metabolite are closely linked to their ability to interact with metal ions. nih.gov Like its parent compound, this compound possesses the ability to chelate heavy metals. This property is central to its role in conditions characterized by metal accumulation, such as Wilson's disease, where it helps manage excess copper. chemicea.com The disulfide can form stable complexes with metal ions, facilitating their removal from the body.
In vitro studies have demonstrated that D-penicillamine, and by extension its oxidized disulfide form, forms stable complexes with copper. sci-hub.se It is understood that one copper atom can combine with two molecules of penicillamine. drugbank.comsigmaaldrich.comncats.ionih.gov The chelation process is believed to involve the reduction of copper (II) to copper (I), which alters its geometry and charge, making it less favorable for protein binding and thus promoting its excretion. mdpi.com Beyond copper, penicillamine has the capacity to chelate other divalent ions, including lead, mercury, cadmium, and nickel. sci-hub.senih.govmdpi.com
A critical aspect of its chemistry is the formation of mixed disulfides through exchange reactions with other thiol-containing molecules. sci-hub.se In biological systems, D-penicillamine is known to form mixed disulfides with cysteine and homocysteine. nih.gov The resulting penicillamine-cysteine disulfide is significantly more soluble than the amino acid cystine, a key factor in its therapeutic application for cystinuria. drugbank.comwikipedia.org Research has also identified the formation of a homocysteine-penicillamine disulfide metabolite. nih.gov Furthermore, studies have investigated the formation of ternary, or mixed ligand, copper (I) complexes involving penicillamine, highlighting the complexity of its coordination chemistry in a biological milieu. murdoch.edu.au The crystal structure of specific copper-penicillamine disulfide complexes has also been characterized, providing insight into their molecular arrangement. acs.org
| Complex Type | Interacting Molecules | Significance | References |
|---|---|---|---|
| Metal Chelate | This compound and Copper (Cu) | Facilitates excretion of excess copper in Wilson's disease. | sci-hub.se |
| Metal Chelate | D-Penicillamine and other divalent ions (Pb, Hg, Cd, Ni) | Broad heavy metal chelation properties. | nih.govmdpi.com |
| Mixed Disulfide | D-Penicillamine and Cysteine | Forms a more soluble compound (penicillamine-cysteine disulfide) than cystine, relevant for cystinuria. | nih.govdrugbank.comwikipedia.org |
| Mixed Disulfide | D-Penicillamine and Homocysteine | Formation of homocysteine-penicillamine disulfide has been identified as a metabolite. | nih.gov |
| Mixed Ligand Complex | Copper (I), Penicillamine, and other thioamino acids | Demonstrates the formation of complex ternary structures in biological systems. | murdoch.edu.au |
The primary application of D-penicillamine and its disulfide metabolite in disease models relates to the management of copper homeostasis, most notably in Wilson's disease. Wilson's disease is a genetic disorder leading to the pathological accumulation of copper in various tissues. mdpi.com this compound contributes to the reduction of copper levels, thereby preventing organ damage. In a Drosophila melanogaster model of copper toxicity, D-penicillamine treatment protected the flies against copper-induced lethality and restored the levels of total thiols, indicating a protective role against metal-induced oxidative stress. nih.gov
However, the interaction with metal homeostasis is complex and can extend beyond copper. A study involving patients with Wilson's disease on long-term D-penicillamine treatment found that it may lead to a significant increase in hepatic iron concentration compared to patients treated with zinc. researchgate.net This finding suggests that prolonged treatment could disrupt iron metabolism, potentially through the chronic disruption of hydrogen peroxide (H₂O₂) homeostasis. researchgate.net The same study noted that serum and urinary pro-hepcidin, a key regulator of iron homeostasis, were significantly higher in Wilson's disease patients undergoing anti-copper treatment. researchgate.net
Furthermore, studies on thiol-disulfide homeostasis in Wilson's disease patients revealed that treatment with chelating agents like D-penicillamine can affect the balance of thiols and disulfides in the body. turkjgastroenterol.orgnih.gov Specifically, patients treated with D-penicillamine, which contains a free thiol group, showed a marked increase in native thiol levels. nih.gov This alteration highlights the compound's direct impact on the broader redox environment, which is intricately linked to metal ion activity. nih.gov
| Disease/Model | Metal Affected | Observed Impact of D-Penicillamine/Disulfide | References |
|---|---|---|---|
| Wilson's Disease | Copper (Cu) | Reduces accumulation and prevents tissue damage. | |
| Drosophila melanogaster (Copper toxicity model) | Copper (Cu) | Protects against toxicity and restores antioxidant status (total thiols). | nih.gov |
| Wilson's Disease (Long-term treatment) | Iron (Fe) | Associated with increased hepatic iron accumulation. | researchgate.net |
| Wilson's Disease | General Thiol-Disulfide Balance | Increases native thiol levels, altering the systemic redox state. | nih.gov |
Immunological and Inflammatory Pathways
D-Penicillamine and its disulfide forms exert notable effects on the immune system, influencing both cellular activity and the signaling molecules that mediate inflammation. These immunomodulatory properties are central to its use in autoimmune conditions like rheumatoid arthritis.
The compound also directly inhibits macrophage function. drugbank.comwikipedia.orgtaylorandfrancis.com Plasma penicillamine has been shown to bind to macrophages. fda.gov In contrast, some studies suggest a more complex, activating role. One study using a rat model proposed that penicillamine binds to aldehyde groups on macrophages, leading to their activation. nih.gov This activation could then initiate a positive feedback loop with Natural Killer (NK) cells. nih.gov Further experiments with a murine macrophage cell line (RAW264.7) demonstrated that treatment with penicillamine increased the production of several pro-inflammatory cytokines, providing more direct evidence of macrophage activation. nih.gov
Studies on the mixed disulfide, D-penicillamine-L-cysteine, also reveal immunomodulatory effects. In mouse spleen cell cultures, this mixed disulfide enhanced DNA synthesis in T-cells stimulated by concanavalin (B7782731) A. nih.gov In vivo, it had dose-dependent effects on the antibody response (plaque-forming cells) and could inhibit the induction of suppressor T-cells. nih.gov The presence of D-penicillamine and its protein-disulfide conjugates in the synovial fluid of rheumatoid arthritis patients confirms they reach the site of inflammation where these immune interactions occur. nih.gov
| Immune Cell Type | Observed Effect | Experimental Context | References |
|---|---|---|---|
| T-Lymphocytes | Depression of activity; reduction in numbers. | In vitro studies; general mechanism. | drugbank.comncats.iowikipedia.orgtaylorandfrancis.com |
| T-Lymphocytes (Suppressor cells) | Inhibition of induction. | In vivo mouse model (D-penicillamine-L-cysteine disulfide). | nih.gov |
| T-Lymphocytes (General) | Enhanced DNA synthesis. | In vitro mouse spleen cells (D-penicillamine-L-cysteine disulfide). | nih.gov |
| Macrophages | Inhibition of function. | General mechanism. | drugbank.comwikipedia.orgtaylorandfrancis.com |
| Macrophages | Activation; increased cytokine production. | In vivo rat model; in vitro murine cell line. | nih.gov |
The immunomodulatory actions of this compound are reflected in its ability to alter the profile of inflammatory mediators, such as cytokines. A key effect attributed to penicillamine is the reduction of Interleukin-1 (IL-1), a potent pro-inflammatory cytokine involved in rheumatoid arthritis. drugbank.comwikipedia.orgtaylorandfrancis.com It has also been shown to decrease levels of IgM rheumatoid factor, an autoantibody implicated in the pathology of the disease. drugbank.comtaylorandfrancis.com
However, other studies reveal a pro-inflammatory influence under certain conditions. For instance, research into penicillamine-induced autoimmunity in a rat model found that the condition was associated with elevated serum levels of IL-6 and IL-22. oup.com Similarly, when a murine macrophage cell line was treated with penicillamine, it led to an increased production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-23. nih.gov This study also pointed to an upregulation of the macrophage-activating cytokines Interferon-gamma (IFN-γ) and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov Additionally, some experimental models have suggested that D-penicillamine can modulate the synthesis of prostaglandins, another important class of inflammatory mediators. mdpi.com
| Inflammatory Mediator | Observed Effect | Experimental Context | References |
|---|---|---|---|
| Interleukin-1 (IL-1) | Decrease | General mechanism in rheumatoid arthritis. | drugbank.comwikipedia.orgtaylorandfrancis.com |
| Rheumatoid Factor (IgM) | Decrease | General mechanism in rheumatoid arthritis. | drugbank.comtaylorandfrancis.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Increase | In vitro murine macrophage cell line. | nih.gov |
| Interleukin-6 (IL-6) | Increase | In vitro murine macrophage cell line; in vivo rat model of autoimmunity. | nih.govoup.com |
| Interleukin-23 (IL-23) | Increase | In vitro murine macrophage cell line. | nih.gov |
| Interleukin-22 (IL-22) | Increase | In vivo rat model of autoimmunity. | oup.com |
| Interferon-gamma (IFN-γ) | Upregulation | In vivo model of macrophage activation. | nih.gov |
| GM-CSF | Upregulation | In vivo model of macrophage activation. | nih.gov |
| Prostaglandins | Modulation of synthesis | Experimental models. | mdpi.com |
Analytical Methodologies for D Penicillamine Disulfide Quantification and Characterization
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of D-penicillamine disulfide from its related thiols and other endogenous compounds. High-performance liquid chromatography and gas chromatography are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (EC) is a highly sensitive and specific method for the simultaneous determination of D-penicillamine, this compound, and other related thiols and disulfides in biological fluids. nih.gov This technique leverages reversed-phase ion-pairing liquid chromatography for separation. nih.gov
A notable HPLC-EC method involves the use of a dual gold/mercury (Au/Hg) amalgam electrochemical detector. In this system, the disulfides, including this compound, are first reduced at an upstream electrode. The resulting thiols, along with any thiols originally present in the sample, are then detected at a downstream electrode. nih.gov This dual-electrode mechanism provides excellent selectivity and allows for the quantification of both the oxidized (disulfide) and reduced (thiol) forms in a single chromatographic run. nih.gov The detection limits for this method are in the picomole range, though the limit for this compound is higher than for its parent thiol, at 600 pmol for a 20-microliter injection. nih.gov This methodology has been successfully applied to analyze plasma and synovial fluid from patients, demonstrating that D-penicillamine can form stable disulfide conjugates with proteins like albumin. nih.gov
Table 1: HPLC-EC Method for this compound Analysis
| Parameter | Conditions |
| Technique | Reversed-phase ion-pairing liquid chromatography |
| Detector | Dual gold/mercury (Au/Hg) amalgam electrochemical detector |
| Mechanism | Upstream electrode reduces disulfides; Downstream electrode detects thiols |
| Application | Simultaneous determination of D-penicillamine, this compound, and mixed disulfides in plasma, erythrocytes, and urine. nih.gov |
| Detection Limit | 600 pmol for this compound. nih.gov |
Gas Chromatography (GC) is another powerful technique for the analysis of D-penicillamine and its disulfide, often preferred for its high resolution. nih.govsigmaaldrich.com Due to the low volatility of the analyte, derivatization is typically required before analysis. A GC method utilizing a nitrogen-phosphorus detector (NPD) has been described for the analysis of D-penicillamine residues after a single-step double derivatization process. nih.gov Another common approach is the use of a flame ionization detector (FID). sigmaaldrich.comsigmaaldrich.com
For more definitive identification and structural confirmation, GC is often coupled with mass spectrometry (GC-MS). This hyphenated technique has been used to quantify cellular cysteine levels and can be applied to study the sequestration of aldehydes by D-penicillamine, a process that involves its thiol group and relates to its disulfide form. northwestern.edu In such studies, derivatization is performed to create volatile products suitable for GC-MS analysis. northwestern.edu
Table 2: Gas Chromatography Approaches for Penicillamine (B1679230) Analysis
| Method | Detector | Derivatization | Application |
| GC | Nitrogen-Phosphorus (NPD) | Diazomethane-acetone | Analysis of D-penicillamine residues in animal feed and aqueous solutions. nih.gov |
| GC | Flame Ionization (FID) | Not specified | Preferred method for analyzing penicillamine disulfides. sigmaaldrich.comsigmaaldrich.com |
| GC-MS | Mass Spectrometry | Methylation and acylation | Quantitation of cellular thiols and study of reaction products. northwestern.edu |
Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the identification and purity assessment of D-penicillamine and its disulfide. The United States Pharmacopeia (USP) includes a TLC method for the identification of penicillamine and to control the limit of this compound as an impurity in capsule formulations. uspnf.comuspnf.com This method utilizes a silica (B1680970) gel plate and a developing solvent system of butyl alcohol, glacial acetic acid, and water. uspnf.com
For more advanced applications, such as chiral separations, TLC methods have been developed that use chiral derivatizing reagents or chiral selectors impregnated into the stationary phase. researchgate.net One study reported the successful separation of D- and L-penicillamine enantiomers after derivatization with Marfey's reagent. researchgate.net
Table 3: TLC Method for this compound as per USP
| Parameter | Specification |
| Adsorbent | Chromatographic silica gel mixture (0.25-mm layer). uspnf.com |
| Developing Solvent | Butyl alcohol, glacial acetic acid, and water (8:2:2). uspnf.com |
| Application | Identification of penicillamine and limiting the disulfide impurity in drug products. uspnf.comuspnf.com |
| Visualization | Spraying with a ninhydrin (B49086) solution. uspnf.com |
Electrophoretic Methods
Electrophoretic techniques, particularly capillary electrophoresis, offer high separation efficiency and short analysis times for ionic species like D-penicillamine and its disulfide.
Capillary Zone Electrophoresis (CZE) has proven effective for the quality control of D-penicillamine pharmaceuticals, enabling the quantification of both the active ingredient and its disulfide impurity. researchgate.net A method using a simple phosphate (B84403) buffer at a low pH provides good quantitation for underivatized penicillamine and its disulfide. researchgate.net Detection is typically achieved using UV absorptiometry at a low wavelength, such as 200 nm, where both the thiol and disulfide forms exhibit absorbance. researchgate.net The high efficiency of CZE allows for baseline separation of the disulfide from the parent drug, making it a valuable tool for purity analysis. researchgate.net
Table 4: CZE Method for this compound Analysis
| Parameter | Conditions |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Running Buffer | 50 mM phosphate buffer (pH 2.5). researchgate.net |
| Detection | UV absorbance at 200 nm. researchgate.net |
| Application | Quality control and checking for disulfide impurity in pharmaceuticals. researchgate.net |
Spectroscopic Approaches
Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), provide detailed structural information and are used to study the chemical behavior of this compound in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for studying the kinetics and equilibria of thiol-disulfide exchange reactions involving D-penicillamine. cdnsciencepub.com It allows for the direct observation and quantification of the different species in solution—including the free thiol, the disulfide, and mixed disulfides—by monitoring the chemical shifts of their respective protons. cdnsciencepub.comnih.gov For instance, the methyl proton resonances of penicillamine-containing species are well-resolved, enabling characterization of the reaction mixture. cdnsciencepub.com High-field NMR (e.g., 500 MHz) has been used to study the reactions of D-penicillamine with serum albumin, confirming the formation of disulfide bonds with the protein. nih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound has been used in conjunction with NMR and mass spectrometry to identify and characterize the products formed during the γ-radiolysis of the compound in aqueous solutions. cdnsciencepub.com
Table 5: Spectroscopic Findings for this compound
| Technique | Research Finding |
| ¹H NMR | Used to study the kinetics and equilibria of the oxidation of penicillamine to its disulfide by glutathione (B108866) disulfide. cdnsciencepub.com |
| ¹H NMR | Characterized the binding and disulfide bond formation between D-penicillamine and serum albumin. nih.gov |
| ¹H NMR | Employed for the standardization of solutions of penicillamine-glutathione mixed disulfide prepared by thiol/disulfide exchange. nih.gov |
| IR Spectroscopy | Used to identify radiolysis products of this compound, such as penicillamine trisulfide, by comparing their spectra. cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For instance, 1H NMR spectroscopy can be used for the standardization of this compound solutions. nih.gov In the study of complex cyclic peptides containing penicillamine disulfide bridges, such as enkephalin analogs, NMR is the primary method for elucidating the three-dimensional structure in solution. umich.edu The assignment of all resonances within the spectra is the first and most critical step in this process. umich.edu Although determining the correct disulfide connectivity can be challenging with NMR alone, advanced techniques like the use of residual dipolar couplings (RDCs) can enhance structural resolution, allowing for a more reliable definition of disulfide bond geometry. nih.gov
Infrared (IR) and Mass Spectrometry (MS) for Characterization
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of this compound, providing complementary information regarding its functional groups and molecular weight.
Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule's chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as the carboxylic acid O-H and C=O stretches, N-H bends, and C-H stretches. The absence of a prominent S-H (thiol) stretching band, which would be present in its precursor D-penicillamine, serves as a key indicator of disulfide bond formation.
Mass Spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for probing its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry gives access to valuable molecular information, enabling reliable molecular formula assignments. researchgate.net In the analysis of D-penicillamine, it was found to exist in both monomeric (thiol) and dimeric (disulfide) forms in plasma. nih.gov Tandem mass spectrometry (MS/MS) is particularly crucial for disulfide bond analysis. nih.gov This technique involves isolating the parent ion and subjecting it to fragmentation, which can help confirm the connectivity of the disulfide bridge. nih.govacs.org
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups based on vibrational frequencies. | Confirms the absence of the S-H thiol group and the presence of other functional groups (e.g., COOH, NH2). |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | Confirms the exact mass of the dimer (C10H20N2O4S2), distinguishing it from the monomer. nih.govpharmaffiliates.com |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information through controlled fragmentation of ions. | Used to confirm the disulfide linkage and characterize the molecule's structure. nih.govnih.gov |
Colorimetric Methods using Smartphone-based Analysis
Recent innovations have introduced smartphone-based colorimetric methods for the analysis of thiol-containing compounds like D-penicillamine. nih.govresearchgate.net These methods offer a reliable, fast, simple, and affordable alternative to traditional spectrophotometry. nih.govresearchgate.net
One such method relies on the classic Ellman's reaction, where a thiol reacts with Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product. nih.gov The analysis is performed in a microplate, and an image is captured with a smartphone camera against an illuminated screen. nih.govresearchgate.net The color intensity of the image is converted into Red-Green-Blue (RGB) pixel values using a mobile application, and these values are used to quantify the analyte. nih.gov For D-penicillamine, a linear relationship was established over a concentration range of 5–40 µg/mL. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.44 µg/mL and 1.32 µg/mL, respectively. su.ac.th
It is critical to note that this method directly quantifies thiols (the -SH group). Therefore, it directly measures D-penicillamine, not this compound. The disulfide form lacks the free sulfhydryl group necessary for the Ellman's reaction. However, this method could be adapted to determine the concentration of this compound indirectly. This would involve a preliminary chemical reduction step to break the disulfide bond (S-S) and convert it into two molecules of D-penicillamine (thiol), which could then be quantified using the smartphone-based colorimetric assay.
Considerations for Biological Sample Analysis
The quantitative analysis of this compound in biological samples such as plasma, urine, and tissue is complicated by the molecule's relationship with its precursor, D-penicillamine, and its interactions within the biological matrix. researchgate.net
Sample Preparation and Stability in Plasma, Urine, and Tissue
The stability and biotransformation of D-penicillamine are critical considerations for assay development. nih.gov In biological fluids like plasma and urine, D-penicillamine is rapidly oxidized to form this compound and mixed disulfides with other thiols like cysteine. nih.govumich.edu This rapid loss of the parent compound necessitates immediate treatment of collected samples to stabilize the analyte of interest. umich.edu Stabilization is often achieved by decreasing the pH and/or precipitating proteins. umich.edu
For the analysis of this compound, its formation from the parent drug means it is often the more stable and predominant form found in plasma. nih.gov Studies have shown that this compound, particularly when bound to proteins like albumin, is stable and exhibits a long elimination half-life (around 40 hours) in plasma, contrasting with the rapid elimination of free D-penicillamine (half-life of 0.6 hours). nih.gov
Sample preparation for analysis in plasma and urine typically involves an ultrafiltration step to separate free analytes from protein-bound forms or direct injection of the sample after protein precipitation. nih.gov Analysis in tissue homogenates presents further complexity due to the various forms the compound can take, including free, disulfide, mixed disulfide, and protein-bound forms. researchgate.net
Detection Limits and Sensitivity in Biological Matrices
The sensitivity of analytical methods is paramount for accurately measuring the low concentrations of this compound often found in biological samples. Various chromatographic methods have been developed to achieve the necessary detection limits.
Reversed-phase ion-pair high-performance liquid chromatography (HPLC) with an electrochemical detector has been used to measure this compound in plasma ultrafiltrate with an on-column sensitivity of 10 ng. nih.gov Another HPLC method with electrochemical detection, designed for the simultaneous determination of several thiols and disulfides, reported a detection limit of 600 pmol for this compound. nih.gov For the precursor, D-penicillamine, HPLC methods have achieved detection limits of approximately 10⁻⁷ M in plasma and undiluted urine samples. umich.edu The choice of method often depends on the specific requirements of the study, balancing sensitivity, selectivity, and sample throughput.
| Analyte | Methodology | Matrix | Detection Limit / Sensitivity | Source |
|---|---|---|---|---|
| This compound | Reversed-phase ion-pair HPLC with electrochemical detection | Plasma Ultrafiltrate | 10 ng (on-column) | nih.gov |
| This compound | Reversed-phase ion-pairing LC with electrochemical detection | Solution | 600 pmol (for 20 µL injection) | nih.gov |
| D-Penicillamine | HPLC with electrochemical detection | Plasma, Urine | ~10⁻⁷ M | umich.edu |
| D-Penicillamine | Colorimetric Sensor (not smartphone-based) | Solution | 0.63 µg mL⁻¹ | researchgate.net |
Future Research Directions and Translational Perspectives
Advanced Analytical Techniques for in vivo Detection
The development of sensitive and specific analytical methods is crucial for understanding the in vivo behavior of D-penicillamine disulfide. While existing techniques like high-performance liquid chromatography (HPLC) with electrochemical detection have been instrumental, there is a continuous need for more advanced approaches. nih.govnih.govsigmaaldrich.comumich.edu
Future research will likely focus on:
Hyphenated Mass Spectrometry Techniques: Coupling liquid chromatography with high-resolution mass spectrometry (LC-MS/MS) can provide enhanced selectivity and sensitivity for the simultaneous quantification of D-penicillamine and its various disulfide metabolites in complex biological matrices like plasma and urine. biorxiv.org
Novel Electrochemical Sensors: The development of novel electrode materials and sensor designs could lead to more robust and sensitive electrochemical detection of this compound, potentially enabling real-time in vivo monitoring. umich.eduresearchgate.net
Capillary Electrophoresis: This technique offers high separation efficiency and low sample consumption, making it a promising tool for the analysis of D-penicillamine and its disulfides.
A comparison of current and emerging analytical techniques is presented below:
| Analytical Technique | Advantages | Disadvantages |
| HPLC with Electrochemical Detection | Good sensitivity for thiols and disulfides. nih.gov | Can be susceptible to interference from other electroactive species. |
| Gas Chromatography (GC) | High resolution. nih.gov | Requires derivatization of the analytes. |
| LC-MS/MS | High selectivity and sensitivity. biorxiv.org | Higher instrumentation cost. |
| Capillary Electrophoresis | High separation efficiency, low sample volume. | Can have lower sensitivity compared to other techniques. |
Elucidation of Uncharacterized Metabolic Pathways
The metabolism of D-penicillamine is complex, involving the formation of various disulfides, including this compound, cysteine-penicillamine disulfide, and homocysteine-penicillamine disulfide. nih.govnih.gov While the major metabolic products are known, a complete understanding of all metabolic pathways and their regulation is still lacking.
Future research in this area should aim to:
Identify Novel Metabolites: The use of advanced analytical techniques may reveal previously uncharacterized metabolites of D-penicillamine.
Investigate Enzymatic Control: Elucidating the specific enzymes involved in the formation and breakdown of this compound and other mixed disulfides will provide a deeper understanding of its metabolic fate.
Explore Tissue-Specific Metabolism: Investigating how the metabolism of D-penicillamine and the formation of its disulfide vary across different tissues, particularly in inflamed tissues, could provide insights into its therapeutic mechanisms and potential side effects. researchgate.net
Investigation of Disulfide-Rich Peptide Scaffolds in Drug Design
Disulfide-rich peptides are a class of naturally occurring molecules with exceptional stability and a wide range of biological activities, making them attractive scaffolds for drug design. mdpi.comuq.edu.auuq.edu.au The disulfide bonds in these peptides are crucial for maintaining their three-dimensional structure and, consequently, their function. rsc.orgresearchgate.net
The incorporation of D-penicillamine, with its unique steric hindrance due to the gem-dimethyl groups, into peptide scaffolds offers several potential advantages:
Enhanced Stability: Replacing cysteine with penicillamine (B1679230) can create disulfide bonds that are more resistant to reduction, thereby increasing the in vivo stability of the peptide. researchgate.net
Modulation of Biological Activity: The altered geometry of the penicillamine-containing disulfide bond can influence the peptide's conformation and its interaction with biological targets. researchgate.net
Reduced Isomerization: The steric bulk of penicillamine can direct the folding of peptides with multiple cysteine residues, leading to a reduced number of disulfide isomers and simplifying the synthesis and purification of the desired product. nih.gov
Research in this area is focused on exploring the use of D-penicillamine and other non-natural amino acids to create novel disulfide-rich peptide therapeutics with improved pharmacological properties. mdpi.comuq.edu.au
Role of this compound in Novel Therapeutic Strategies
While D-penicillamine is an established therapeutic agent for conditions like Wilson's disease and rheumatoid arthritis, research continues to explore new therapeutic applications for both the parent drug and its disulfide metabolite. wikipedia.orgdrugbank.comresearchgate.net
Potential future therapeutic strategies involving this compound include:
Neurodegenerative Diseases: The ability of D-penicillamine to chelate copper has led to investigations into its potential for treating neurodegenerative disorders where metal ion dysregulation is implicated, such as Alzheimer's and Parkinson's diseases. nih.govclearsynth.comchemicalbook.com Nanoparticle-based delivery systems are being explored to enhance its transport across the blood-brain barrier. nih.gov
Cancer Therapy: The interaction of D-penicillamine with copper can induce oxidative stress, a mechanism that could be exploited for cancer therapy, as some cancer tissues have elevated copper levels. researchgate.net
Cystinuria: D-penicillamine's ability to form a more soluble mixed disulfide with cysteine is the basis for its use in cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. pediatriconcall.comcystinuria.org Further research may focus on developing more effective and better-tolerated analogs.
Systems Biology Approaches to Understand Complex Interactions
The biological effects of D-penicillamine and its disulfide are not limited to a single target but involve a complex network of interactions. A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, can provide a more holistic understanding of these interactions.
Future research using systems biology could:
Map the "Interactome": Identify all the proteins and other biomolecules that interact with D-penicillamine and this compound within a cell or organism.
Model Metabolic Networks: Develop computational models to simulate the metabolic flux through pathways involving D-penicillamine and predict how perturbations in these pathways might affect cellular function.
Identify Biomarkers: Discover novel biomarkers that can predict a patient's response to D-penicillamine therapy or their risk of developing adverse effects.
Development of Predictive Models for Toxicity and Efficacy
The clinical use of D-penicillamine can be associated with a range of adverse effects. The development of predictive models for toxicity and efficacy would be a significant advancement in personalizing therapy.
Future efforts in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational models that can predict the biological activity and toxicity of D-penicillamine analogs based on their chemical structure.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Creating models that link the plasma concentrations of D-penicillamine and its metabolites to their therapeutic and toxic effects. nih.gov
Pharmacogenomic Approaches: Identifying genetic variations that influence an individual's metabolism of D-penicillamine and their susceptibility to its adverse effects.
By integrating these diverse research directions, the scientific community can continue to unlock the full therapeutic potential of D-penicillamine and its disulfide metabolite while minimizing the risks associated with their use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
